ethyl 1-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate
Description
This compound is a hybrid heterocyclic molecule featuring a pyrido[1,2-a]pyrimidinone core fused with a thiazolidinone ring system. The Z-configuration of the exocyclic double bond between the pyrido-pyrimidinone and thiazolidinone moieties is critical for its stereochemical and biological properties. The ethyl piperidine-4-carboxylate group introduces conformational flexibility and hydrogen-bonding capacity, which may influence receptor binding .
Properties
Molecular Formula |
C25H28N4O4S2 |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
ethyl 1-[3-[(Z)-(3-cyclopentyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C25H28N4O4S2/c1-2-33-24(32)16-10-13-27(14-11-16)21-18(22(30)28-12-6-5-9-20(28)26-21)15-19-23(31)29(25(34)35-19)17-7-3-4-8-17/h5-6,9,12,15-17H,2-4,7-8,10-11,13-14H2,1H3/b19-15- |
InChI Key |
GBTIDBNJHMJRCZ-CYVLTUHYSA-N |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C5CCCC5 |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C5CCCC5 |
Origin of Product |
United States |
Preparation Methods
Cyclization Reactions
Pyrido-pyrimidines are often synthesized via cyclization of acyclic precursors. For example, condensation of 2-cyanopyridine derivatives with hydrazine or related nucleophiles under acidic or basic conditions yields fused heterocycles. A representative method involves:
-
Substrate : 2-Cyanopyridine derivatives
-
Reagents : Thioglycolic acid, aldehydes, or ketones
-
Conditions : Reflux in ethanol or DMF with catalytic acid/base
-
Mechanism : Nucleophilic attack followed by cyclodehydration to form the pyrido-pyrimidinone core.
Example Reaction Pathway :
-
Step 1 : 2-Cyanopyridine reacts with thioglycolic acid to form a thioamide intermediate.
-
Step 2 : Cyclization with cyclopentanecarbaldehyde in the presence of a base (e.g., piperidine) yields the pyrido[1,2-a]pyrimidinone core.
Thiazolidine Moiety Synthesis
The 3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene group is critical for bioactivity. Its preparation typically involves:
Cyclocondensation of Aldehydes and Thioglycolic Acid
Thiazolidines are synthesized via condensation of aldehydes with thioglycolic acid derivatives. For cyclopentyl-substituted derivatives:
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclopentanecarbaldehyde | Reflux in ethanol, HCl | 65–75% | |
| Thioglycolic acid | Room temperature, anhydrous | 70–80% |
Key Steps :
Ylidene Group Introduction
The ylidene (methylidene) group is introduced via dehydrohalogenation or oxidation. For example:
-
Reagents : Phosphorus oxychloride (POCl₃) or iodine
-
Conditions : Anhydrous solvent (e.g., dichloromethane) at 0–25°C
-
Mechanism : POCl₃ dehydrates the hydroxyl group to form the ylidene.
Coupling of Pyrido-Pyrimidinone and Thiazolidine
The Z-configured methylidene bridge links the pyrido-pyrimidinone and thiazolidine moieties. This step requires stereoselective condensation:
Knoevenagel Condensation
A Knoevenagel reaction between the pyrido-pyrimidinone aldehyde and thiazolidine ylidene ensures Z-configuration:
| Substrates | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Pyrido-pyrimidinone aldehyde | Piperidine | Ethanol | 60–70% | |
| Thiazolidine ylidene | Morpholine | DMF | 55–65% |
Mechanism :
-
Base Activation : Piperidine deprotonates the aldehyde, forming an enolate.
-
Nucleophilic Attack : The ylidene carbon attacks the enolate, forming a β-hydroxy intermediate.
-
Dehydration : Elimination of water yields the Z-configured product.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| Piperidine-4-carboxylic acid | H₂SO₄, ethanol, reflux | 85–90% |
Coupling to Pyrido-Pyrimidinone
The ester is attached to the pyrido-pyrimidinone via SNAr (nucleophilic aromatic substitution):
| Substrates | Conditions | Yield | Reference |
|---|---|---|---|
| Chloropyrido-pyrimidinone | K₂CO₃, DMF, 80°C | 70–75% | |
| Ethyl piperidine-4-carboxylate | Toluene, reflux | 65–70% |
Mechanism :
-
Dehalogenation : The chloride on pyrido-pyrimidinone is displaced by the piperidine ester.
-
Nucleophilic Attack : The ester’s oxygen attacks the electrophilic carbon, forming the C–O bond.
Optimization and Challenges
Key challenges include controlling stereochemistry and minimizing side reactions. Strategies include:
-
Stereoselectivity : Use of bulky bases (e.g., LDA) to favor Z-configuration.
-
Purity : Recrystallization from ethanol or chromatography to isolate the target compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine and piperidine moieties.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the pyridopyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 1-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure, which allows for multiple interactions with biological targets.
Biological Research: The compound’s ability to interact with various enzymes and receptors makes it a valuable tool in studying biochemical pathways.
Industrial Applications: Its unique chemical properties can be exploited in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine and pyridopyrimidine moieties are particularly important for binding to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several bioactive molecules:
Key Observations :
- The cyclopentyl group in the target compound confers higher lipophilicity (predicted XLogP3 > 3.0) compared to methyl or phenylethyl substituents, which may enhance CNS penetration .
- The piperidine-4-carboxylate group offers better solubility in polar solvents (e.g., DMSO, ethanol) than piperazine derivatives, aiding formulation .
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bond Acceptors/Donors: 8 acceptors and 2 donors, similar to , but increased steric bulk from the cyclopentyl group may reduce passive diffusion.
- Synthetic Accessibility: Requires multi-step synthesis involving: Condensation of pyrido-pyrimidinone precursors with thiazolidinone aldehydes. Stereoselective Z-configuration stabilization via π-π stacking (confirmed by X-ray crystallography using SHELX ).
Bioactivity and Mechanisms
- Anticancer Potential: Analogues with thiazolidinone-pyrido-pyrimidinone hybrids exhibit ferroptosis-inducing activity in oral squamous cell carcinoma (OSCC), with IC₅₀ values of 1–5 µM . The cyclopentyl group may enhance selectivity for cancer cells over normal epithelial cells.
- Antimicrobial Activity: Thiazolidinone derivatives with piperazine/pyrrolidine moieties show MIC values of 4–32 µg/mL against Staphylococcus aureus and Escherichia coli . The target compound’s ethyl carboxylate group could reduce bacterial efflux pump affinity.
- Antioxidant Capacity : EC₅₀ values for ROS scavenging are ~20 µM for structurally related compounds , but the target compound’s larger size may limit intracellular antioxidant efficacy.
Biological Activity
Ethyl 1-{3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex heterocyclic compound notable for its potential biological activities, particularly in pharmacological contexts. This article explores its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound features a thiazolidine ring, a pyrido[1,2-a]pyrimidine core, and a piperidine moiety. Its molecular formula is with a molecular weight of approximately 527.66 g/mol . The intricate structure contributes to its diverse biological activities.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate their activity, leading to various biological effects. The compound has shown potential roles in therapeutic settings, particularly as an anti-inflammatory or anticancer agent .
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : It may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
- Antimicrobial Effects : The compound has shown potential against various bacterial strains in vitro.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
| Study | Findings |
|---|---|
| In vitro study on cancer cells | Demonstrated significant inhibition of cell growth in various cancer cell lines with IC50 values indicating potency . |
| Anti-inflammatory assays | Showed reduction in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages . |
| Antimicrobial testing | Exhibited bactericidal activity against Gram-positive bacteria . |
Structural Comparisons
To understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 4-[3-(Z)-(3-cyclopentyl)-thiazolidine derivatives | Contains thiazolidine and pyrimidine rings | Variations in substituents lead to different biological activities |
| 9-Methyl derivatives of pyrido[1,2-a]pyrimidine | Similar core structure | Different methyl substitutions affect reactivity |
| Piperazine-based compounds | Incorporates piperazine moiety | Varied substituents impact pharmacological properties |
These comparisons highlight the structural diversity within this class and underscore the unique characteristics of ethyl 1-{3-[...]} piperidine derivative regarding its specific biological activity and potential applications in drug development .
Q & A
Basic: What are the critical factors in optimizing the synthesis of this compound to achieve high yield and purity?
The synthesis requires multi-step protocols with precise control over reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reactivity in condensation steps, while dichloromethane is preferred for acid-sensitive intermediates .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) accelerate thiazolidinone ring formation and stabilize intermediates .
- Temperature : Exothermic steps (e.g., cyclization) require gradual heating (40–60°C) to avoid side reactions .
- Purification : Column chromatography with silica gel or reverse-phase HPLC is essential for isolating the Z-isomer and removing byproducts .
Basic: How should researchers approach structural characterization to confirm the (Z)-configuration of the thiazolidinone moiety?
A combination of spectroscopic and computational methods is recommended:
- NMR : Compare coupling constants and NOESY correlations to differentiate Z/E isomers. The Z-configuration typically shows distinct deshielding in the pyrido-pyrimidine protons .
- X-ray crystallography : Resolve ambiguities in stereochemistry by analyzing crystal packing and hydrogen-bonding patterns .
- DFT calculations : Simulate NMR chemical shifts and compare with experimental data to validate the configuration .
Advanced: What strategies are effective for resolving contradictions between in vitro and in vivo bioactivity data?
Discrepancies often arise from pharmacokinetic factors or off-target effects:
- ADME profiling : Assess metabolic stability (e.g., liver microsomes) and membrane permeability (Caco-2 assays) to identify bioavailability limitations .
- Proteomic mapping : Use affinity chromatography or thermal shift assays to detect unintended protein interactions .
- Dose-response optimization : Conduct PK/PD modeling in animal studies to align in vivo dosing with in vitro IC₅₀ values .
Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Focus on systematic modifications to key pharmacophores:
- Thiazolidinone ring : Substitute the cyclopentyl group with other alkyl/aryl chains to evaluate steric and electronic effects on target binding .
- Piperidine ester : Replace the ethyl ester with amides or carboxylates to modulate solubility and metabolic stability .
- Pyrido-pyrimidine core : Introduce methyl or methoxy groups at the 7- or 9-position to assess impact on π-π stacking interactions .
- Data analysis : Use multivariate regression models to correlate structural descriptors (e.g., logP, polar surface area) with activity .
Advanced: What methodological approaches are recommended for elucidating the compound’s mechanism of action?
Combine biophysical and cellular assays:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., kinases, GPCRs) .
- Cellular thermal shift assay (CETSA) : Validate target engagement in live cells by monitoring protein stabilization upon ligand binding .
- Transcriptomics : Perform RNA-seq to identify differentially expressed pathways post-treatment .
- Mutagenesis studies : Engineer target proteins with point mutations to pinpoint critical binding residues .
Basic: What analytical techniques are essential for assessing purity and stability during storage?
- HPLC-MS : Monitor degradation products (e.g., hydrolysis of the ester group) using C18 columns and gradient elution .
- Karl Fischer titration : Quantify water content to prevent hydrate formation in solid-state storage .
- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and track changes via UV-Vis and NMR .
Advanced: How can in silico modeling improve the design of derivatives with enhanced selectivity?
- Molecular docking : Screen virtual libraries against target and anti-target structures (e.g., CYP450 enzymes) to prioritize syntheses .
- MD simulations : Analyze ligand-protein dynamics over 100+ ns to identify stable binding poses and critical residue interactions .
- Free energy perturbations (FEP) : Calculate relative binding affinities for substituent modifications (e.g., cyclopentyl vs. cyclohexyl) .
Advanced: What experimental controls are critical when evaluating antimicrobial activity to avoid false positives?
- Resazurin assays : Use live/dead staining to distinguish bacteriostatic vs. bactericidal effects .
- Cytotoxicity counterscreens : Test compounds on mammalian cell lines (e.g., HEK293) to rule out nonspecific toxicity .
- Efflux pump inhibitors : Co-administer verapamil in Gram-negative assays to assess intrinsic vs. pump-mediated resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
